N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide
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Description
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C12H14N2O5S and its molecular weight is 298.31. The purity is usually 95%.
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Scientific Research Applications
Reductive Chemistry and Cytotoxicity
Research has shown that nitrobenzamide derivatives exhibit significant cytotoxicity towards hypoxic cells, a trait valuable in designing anticancer therapies. These compounds undergo enzymatic reduction in hypoxic conditions, transforming into more toxic species that selectively target tumor cells. The study by Palmer et al. (1995) on the novel hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide underscores the importance of reductive chemistry in enhancing the cytotoxicity of nitrobenzamide compounds under specific conditions (Palmer et al., 1995).
Antibacterial Applications
Nitrobenzamide derivatives have also been explored for their antibacterial properties. A study on 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, including nitrobenzamide components, demonstrated potent antibacterial activity. This highlights the potential for designing new antibacterial agents leveraging the structural backbone of nitrobenzamide (Ravichandiran et al., 2015).
Material Science and Surface Chemistry
In material science, nitrobenzamide derivatives have been utilized in creating stimuli-responsive networks, where the properties of materials change in response to specific stimuli. Romano et al. (2018) discussed the synthesis of photo-responsive thiol-epoxy networks using nitrobenzamide derivatives, demonstrating the versatility of these compounds in engineering materials with switchable properties (Romano et al., 2018).
Bioactivation and DNA Interaction
The enzyme-mediated bioactivation of nitroaromatic compounds, including nitrobenzamides, leading to DNA crosslinking, represents another critical area of research. This mechanism underpins the therapeutic potential of these compounds in cancer treatment, where selective DNA damage in cancer cells can be achieved. Knox et al. (1993) provided insights into the bioactivation of CB 1954, a process relevant to understanding how nitrobenzamide derivatives interact with biological macromolecules (Knox et al., 1993).
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-8-2-3-9(6-11(8)14(16)17)12(15)13-10-4-5-20(18,19)7-10/h2-3,6,10H,4-5,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWPRWHUECZKAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.